Cas no 2227768-00-3 (rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine)
rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine
- 2227768-00-3
- rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine
- EN300-1791414
-
- Inchi: 1S/C13H16N2/c14-12-7-9(12)5-6-10-8-15-13-4-2-1-3-11(10)13/h1-4,8-9,12,15H,5-7,14H2/t9-,12-/m1/s1
- InChI Key: VHUBUDKSCOKFHH-BXKDBHETSA-N
- SMILES: N[C@@H]1C[C@H]1CCC1=CNC2C=CC=CC1=2
Computed Properties
- Exact Mass: 200.131348519g/mol
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 41.8Ų
rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791414-0.05g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1791414-0.1g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1791414-0.25g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1791414-0.5g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1791414-1.0g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1791414-2.5g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1791414-5.0g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1791414-10.0g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1791414-1g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1791414-5g |
rac-(1R,2R)-2-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine |
2227768-00-3 | 5g |
$3812.0 | 2023-09-19 |
rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine
Rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine (CAS No. 2227768-00-3)
The compound rac-(1R,2R)-2-2-(1H-indol-3-yl)ethylcyclopropan-1-amine (CAS No. 2227768-00-3) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a cyclopropane ring and an indole moiety, exhibits intriguing properties that make it a subject of interest for researchers exploring novel chemical entities and their applications.
Structural Insights: The molecule's structure is characterized by a cyclopropane ring fused with an amine group and an indole substituent. The indole group, a heterocyclic aromatic structure, is known for its versatility in biological interactions. The cyclopropane ring, on the other hand, introduces strain and unique electronic properties that can influence the molecule's reactivity and binding affinity. This combination makes rac-(1R,2R)-indole-containing cyclopropane amine a promising candidate for exploring stereochemical effects in drug design.
Synthesis and Isolation: Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and stereo-selective cyclizations, to construct the molecule with high purity and enantiomeric excess. The isolation and characterization of CAS No. 2227768-00-3 have been facilitated by modern analytical techniques such as NMR spectroscopy and mass spectrometry.
Pharmacological Properties: Studies on rac-(1R,2R)-indole-containing cyclopropane amine have revealed its potential as a modulator of various biological targets. Preclinical data suggest that this compound exhibits selective binding to G-protein coupled receptors (GPCRs), particularly those involved in pain signaling pathways. Its ability to modulate these receptors without significant off-target effects makes it a compelling lead compound for the development of analgesics.
Applications in Drug Discovery: The compound's unique profile has positioned it as a valuable tool in drug discovery efforts targeting central nervous system disorders. Researchers are actively investigating its potential as an analgesic agent with reduced side effects compared to current therapies. Additionally, its structural features make it a candidate for further optimization through medicinal chemistry approaches to enhance potency and pharmacokinetic properties.
Safety and Toxicity: Initial safety assessments indicate that CAS No. 2227768-00-3 demonstrates a favorable safety profile at therapeutic doses. However, ongoing toxicological studies are essential to fully understand its long-term effects and ensure its suitability for clinical use.
Conclusion: Rac-(1R,2R)-indole-containing cyclopropane amine (CAS No. 2227768-00-3) stands out as a promising molecule with significant potential in the pharmaceutical industry. Its unique structure, coupled with its pharmacological properties, positions it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound may pave the way for innovative treatments addressing unmet medical needs.
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